Cas no 1225790-45-3 (2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)

2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole
- 2-Bromo-4-(2-methoxy-4,5-dimethyl-phenyl)-thiazole
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- インチ: 1S/C12H12BrNOS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3
- InChIKey: PCZNRLOKCVOXMT-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CS1)C1C(=CC(C)=C(C)C=1)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- XLogP3: 4.3
- トポロジー分子極性表面積: 50.4
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM489621-1g |
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole |
1225790-45-3 | 97% | 1g |
$505 | 2023-01-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607927-1g |
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole |
1225790-45-3 | 97% | 1g |
¥3535.0 | 2023-04-04 |
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazoleに関する追加情報
Introduction to 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole (CAS No. 1225790-45-3)
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole, with the chemical formula C14H14BrN2S, is a significant compound in the field of pharmaceutical and medicinal chemistry. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential applications in drug discovery. The presence of both bromine and methoxy substituents on a thiazole core makes it a versatile scaffold for further chemical modifications, enabling the development of novel therapeutic agents.
The compound's molecular structure is characterized by a thiazole ring fused with a brominated aromatic ring system. The thiazole core is known for its stability and biological activity, making it a common motif in medicinal chemistry. Specifically, the bromo substituent at the 2-position and the 2-methoxy-4,5-dimethylphenyl group at the 4-position introduce specific electronic and steric properties that can influence its interactions with biological targets. These features make it an attractive candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The 2-bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole derivative has been studied for its potential as a precursor in the synthesis of more complex molecules designed to interact with specific biological pathways. For instance, modifications of the aromatic ring system can fine-tune the compound's binding affinity to enzymes or receptors involved in disease processes.
One of the most compelling aspects of this compound is its potential role in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, particularly cancer. The thiazole moiety is known to be a privileged scaffold in kinase inhibition due to its ability to mimic ATP binding pockets. The introduction of a bromo atom at the 2-position can enhance binding interactions by increasing electrophilicity, while the 2-methoxy-4,5-dimethylphenyl group can provide steric hindrance and improve selectivity against off-target kinases.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of this compound with high precision. Molecular docking studies have shown that 2-bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole can effectively bind to the ATP-binding site of several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These findings have spurred interest in synthesizing analogs with enhanced potency and selectivity for therapeutic applications.
The synthesis of 2-bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of pre-existing thiazole derivatives followed by coupling with appropriately substituted phenolic compounds. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired aromatic system while maintaining regioselectivity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of thiazole derivatives make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored the use of 2-bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole as a building block for designing materials with enhanced charge transport properties. Such materials could find applications in flexible electronics and optoelectronic devices.
The environmental impact of synthesizing and using this compound is also an important consideration. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic processes have been investigated as alternatives to traditional methods. These approaches align with broader sustainability goals in the chemical industry.
Future research directions for 2-bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole include exploring its derivatives for new therapeutic applications and optimizing synthetic routes for scalability. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. The compound's versatility as a scaffold suggests that it will remain a valuable tool for chemists and biologists alike.
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